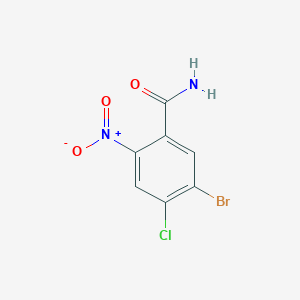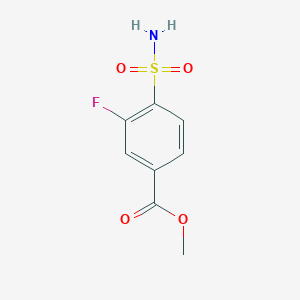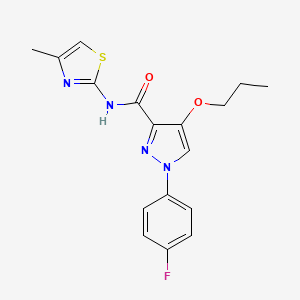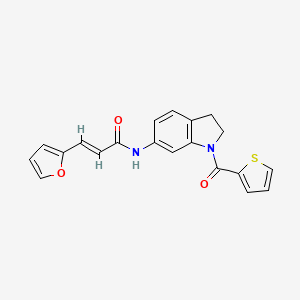![molecular formula C19H20N4 B2588551 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-11-1](/img/structure/B2588551.png)
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.
Introduction of functional groups: Various functional groups, including the nitrile group, are introduced through substitution reactions.
Final modifications: The final steps involve fine-tuning the structure to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Substitution: Various substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or interacting with DNA or RNA. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
Similar compounds include other triazatetracyclic structures with different substituents. Examples might include:
- 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carboxylic acid
- 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-methyl
Uniqueness
The uniqueness of 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
属性
IUPAC Name |
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-12(2)11-22-9-8-14-13(3)15(10-20)18-21-16-6-4-5-7-17(16)23(18)19(14)22/h4-7,12H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJWOYYXJGBWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2588471.png)
![3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588473.png)
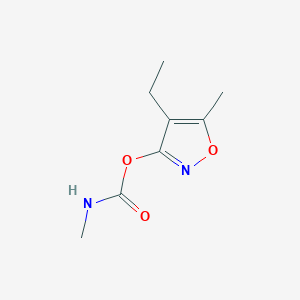
![2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2588475.png)
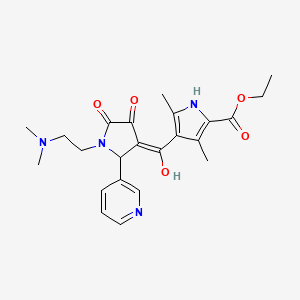
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2588482.png)
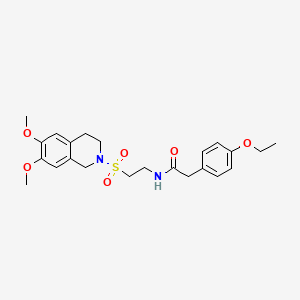
![N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2588486.png)
